molecular formula C12H13NO4 B13434455 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Cat. No.: B13434455
M. Wt: 235.24 g/mol
InChI Key: CIYBYDAJXJZQNN-UHFFFAOYSA-N
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Description

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is an organic compound with the molecular formula C12H13NO4 This compound is characterized by a cyclopentanone ring substituted with a hydroxy group and a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-(4-Nitrophenylmethyl)cyclopentanone.

    Reduction: 2-(Hydroxy-(4-aminophenyl)methyl)cyclopentanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it exhibits a selective chelation-enhanced fluorescence effect in the presence of cadmium ions. This interaction likely involves the coordination of the metal ion with the hydroxy and nitro groups, leading to changes in the electronic structure and fluorescence properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexanone
  • 2-(Hydroxy-(4-nitrophenyl)methyl)cycloheptanone
  • 2-(Hydroxy-(4-nitrophenyl)methyl)cyclooctanone

Uniqueness

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs with larger ring sizes, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Biological Activity

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its pharmacological properties, including antibacterial, antioxidant, and anticancer activities. The information is drawn from various research studies and reviews.

  • Chemical Formula : C13H15NO4
  • Molecular Weight : 249.27 g/mol
  • CAS Number : [Not provided in the sources]

Antibacterial Activity

Research indicates that derivatives of cyclopentanone compounds exhibit significant antibacterial properties. For instance, studies have shown that certain nitrophenyl derivatives demonstrate activity against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

CompoundMIC (µg/mL)Bacterial Strain
Compound 150E. faecalis
Compound 240P. aeruginosa
Compound 345K. pneumoniae

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown significant inhibition of lipid peroxidation and free radical generation, indicating their potential use as antioxidants in therapeutic applications .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds indicate promising anticancer activity:

Cell LineIC50 (µM)Compound
MCF-712.41Compound A
HepG29.71Compound B
HCT-1162.29Compound C

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and viability at varying concentrations .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of cyclopentanone derivatives and assessed their antibacterial properties against multi-drug resistant strains. The results indicated that some derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant capabilities of cyclopentanone derivatives, revealing that these compounds significantly reduced oxidative stress markers in cellular models, which could be beneficial in preventing diseases linked to oxidative damage .
  • Cytotoxicity Assessment : A study conducted on the cytotoxic effects of various cyclopentanone derivatives highlighted their potential as anticancer agents, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2

InChI Key

CIYBYDAJXJZQNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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